molecular formula C30H32O6 B1207839 Binaphthyl-20-C-6 CAS No. 41051-90-5

Binaphthyl-20-C-6

Cat. No.: B1207839
CAS No.: 41051-90-5
M. Wt: 488.6 g/mol
InChI Key: UVRCRJURFCLONS-UHFFFAOYSA-N
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Description

Binaphthyl-20-C-6 is a chiral crown ether derivative that has garnered significant interest in the field of chemistry due to its unique structural and functional properties. This compound is derived from the binaphthyl skeleton, which is extensively used as a catalyst for asymmetric reactions and as a framework for functional materials. The binaphthyl structure is known for its adaptability in altering the dihedral angle in response to external conditions, making it a versatile component in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Binaphthyl-20-C-6 typically involves the introduction of crown ether moieties to the binaphthyl backbone. One common method is the Sonogashira reaction, which uses halogen scaffolds for selective bromination and iodination of the binaphthyl skeleton.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of high-performance liquid chromatography (HPLC) for purification and separation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Binaphthyl-20-C-6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted binaphthyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Binaphthyl-20-C-6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Binaphthyl-20-C-6 involves its ability to form stable complexes with various ions and molecules. The crown ether moiety allows for selective binding to specific cations, facilitating their transport and recognition. This property is particularly useful in catalysis and separation processes, where the compound acts as a chiral selector or catalyst .

Comparison with Similar Compounds

Uniqueness: Binaphthyl-20-C-6 is unique due to its specific structural configuration, which provides enhanced chiral recognition and stability compared to other crown ether derivatives. Its ability to undergo various chemical modifications also makes it a versatile compound for a wide range of applications .

Properties

IUPAC Name

12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O6/c1-3-7-25-23(5-1)9-11-27-29(25)30-26-8-4-2-6-24(26)10-12-28(30)36-22-20-34-18-16-32-14-13-31-15-17-33-19-21-35-27/h1-12H,13-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRCRJURFCLONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961412
Record name 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-90-5
Record name 4,5,7,8,10,11,13,14,16,17-Decahydrodinaphtho[2,1-q:1′,2′-s][1,4,7,10,13,16]hexaoxacycloeicosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Binaphthyl-20-crown-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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